molecular formula C18H21FN2O2S2 B2391875 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide CAS No. 1021069-81-7

2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide

Cat. No.: B2391875
CAS No.: 1021069-81-7
M. Wt: 380.5
InChI Key: CHDIATYAUQHHTI-UHFFFAOYSA-N
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Description

The compound “2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isopentylacetamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a fluorophenyl group, and an acetamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would likely play a significant role in the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the reactivity of its functional groups . The thiazole ring, for example, is known to participate in a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups . For example, the presence of the fluorophenyl group could affect the compound’s polarity and solubility.

Scientific Research Applications

Multi-Stimuli Responsive Materials

  • Research on structurally similar compounds has led to the development of novel materials with multi-stimuli responsiveness. For example, a study by Lu and Xia (2016) discussed a V-shaped molecule that exhibited profound ICT (intramolecular charge transfer) effects, leading to applications such as security inks due to its morphology-dependent fluorochromism and mechano-chromic activity (Lu & Xia, 2016).

Optoelectronic Properties

  • Thiazole-based compounds have been investigated for their optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers and explored their electrochemical polymerization and optoelectronic characteristics. These findings suggest potential applications in electronic and photonic devices (Camurlu & Guven, 2015).

Antimicrobial Activity

  • Compounds with a similar structure have shown promising antimicrobial properties. Badiger et al. (2013) synthesized a series of thiazole derivatives and tested them for antimicrobial activity against various bacteria and fungi, indicating potential use in combating infectious diseases (Badiger, Mulla, Khazi, & Khazi, 2013).

Cancer Research

  • Research has also explored the potential anticancer applications of similar compounds. A study by Hammam et al. (2005) discussed the synthesis of fluoro-substituted benzo[b]pyrans and their anti-lung cancer activity, indicating a possible role in cancer therapy (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antitumor Activity

  • The compound's analogs have been studied for antitumor activities. Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives and tested them against human tumor cell lines, highlighting their potential in developing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Imaging and Diagnostics

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S2/c1-12(2)7-8-20-17(23)9-15-10-24-18(21-15)25-11-16(22)13-3-5-14(19)6-4-13/h3-6,10,12H,7-9,11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDIATYAUQHHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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